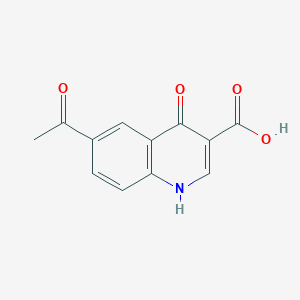

6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 51726-45-5) is a quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core with a carboxylic acid group at position 3 and an acetyl group at position 4. Its molecular formula is C₁₂H₉NO₄ (MW 231.20), with moderate lipophilicity (XLogP3: 1.5) and a topological polar surface area of 83.5 Ų, suggesting moderate solubility in aqueous media . The compound is commercially available as a synthetic intermediate, often used in medicinal chemistry for developing antimicrobial and kinase-inhibiting agents .

Properties

IUPAC Name |

6-acetyl-4-oxo-1H-quinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c1-6(14)7-2-3-10-8(4-7)11(15)9(5-13-10)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQPPQKOHRGIFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)NC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the acylation of 4-hydroxyquinoline derivatives . For instance, the acylation of 4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylate with acetyl chloride in the presence of a base such as triethylamine can yield the desired product . Industrial production methods often involve multi-step synthesis, including the preparation of intermediate compounds followed by cyclization and functional group modifications .

Chemical Reactions Analysis

6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the acetyl group can yield carboxylic acids, while reduction can lead to alcohols .

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid exhibit notable antimicrobial properties. For instance, a series of synthesized compounds were evaluated for their in vitro activity against various bacterial strains. The studies revealed minimum inhibitory concentration (MIC) values ranging from 0.44 to 34.02 μM against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial effects .

| Compound | MIC against Staphylococcus aureus | MIC against Escherichia coli |

|---|---|---|

| 3f | 0.44 μM | 0.8 μM |

| Other | 7.32 - 136.10 μM | Varies |

Antiviral Activity

The compound has also shown promise in antiviral applications, particularly against HIV-1. A study indicated that similar compounds inhibited HIV replication in human primary cells with an effective concentration (EC50) of approximately 1.5 μM, demonstrating its potential as an antiviral agent .

Study on Antimicrobial Efficacy

A study synthesized a series of novel derivatives from the parent compound and evaluated their antibacterial properties. The most active derivative (compound 3f) was further subjected to cytotoxic studies, confirming its selectivity towards bacterial cells over human cells .

HIV Inhibition Study

Another significant study explored the inhibition of HIV replication by a related compound. The findings revealed that the compound interfered with early events in the viral lifecycle, specifically preventing viral DNA synthesis in infected cells . This highlights the potential application of these compounds in developing new antiretroviral therapies.

Therapeutic Potential

The therapeutic implications of 6-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid extend beyond its antimicrobial and antiviral properties. Its ability to modulate cannabinoid receptors positions it as a candidate for treating conditions like pain and inflammation through selective CB2 receptor ligands .

Mechanism of Action

The mechanism of action of 6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways . The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms or cancer cells . The molecular targets include DNA gyrase and topoisomerase IV, which are crucial for DNA replication and cell division . By inhibiting these enzymes, the compound can exert its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Key Derivatives

The 4-oxo-1,4-dihydroquinoline-3-carboxylic acid scaffold is highly versatile, with modifications at positions 1, 6, 7, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis:

Table 1: Structural and Physicochemical Properties

Antimicrobial Activity

- 6-Acetyl derivative: Limited direct antimicrobial data, but acetyl groups are often used to modulate pharmacokinetics (e.g., solubility, bioavailability) .

- 6-Fluoro/1-Ethyl analog (e.g., ciprofloxacin derivatives) : Exhibits potent antibacterial activity (MIC = 0.39 µg/mL against S. aureus) due to fluorine’s electron-withdrawing effects enhancing DNA gyrase binding .

- Chloro derivatives (e.g., 5,6,8-trichloro): Show nanomolar kinase inhibition (IC₅₀ = 300 nM for CK2 kinase), highlighting the role of halogens in targeting enzymes .

Antifungal Activity

Physicochemical and Pharmacokinetic Properties

- Solubility : The acetyl group in the 6-position moderately increases solubility compared to lipophilic substituents (e.g., isopropyl, chloro) but remains less soluble than carboxylated derivatives (e.g., 3,8-dicarboxylic acid analog) .

- Stability : Acetylated derivatives may undergo hydrolysis under strongly acidic/basic conditions, whereas halogenated analogs are more stable .

Biological Activity

6-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a synthetic organic compound with significant biological activities, particularly in the fields of antimicrobial and antiviral research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 231.20 g/mol. Its structure includes:

- A carboxylic acid group : Contributing to its reactivity.

- An acetyl group : Enhancing its biological properties.

- A keto group : Allowing for diverse interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . It has been shown to effectively inhibit various bacterial strains, likely through interference with bacterial topoisomerases, which are crucial for DNA replication and transcription .

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound can serve as a potential lead in developing new antibiotics.

Antiviral Activity

In addition to its antibacterial properties, this compound has shown promise against viral infections. For instance, it has been evaluated for its ability to inhibit HIV replication. Studies have demonstrated that it can inhibit reverse transcriptase, an essential enzyme for HIV replication, with an IC50 value of approximately 0.5 µM .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound interacts with enzymes such as bacterial topoisomerases and viral reverse transcriptases.

- Binding Affinity : Its structural features allow it to bind effectively to active sites on these enzymes, inhibiting their function.

- Cellular Uptake : The presence of polar functional groups enhances its solubility and cellular uptake, increasing its bioavailability.

Structure-Activity Relationship (SAR)

The efficacy of this compound can be influenced by structural modifications. For example:

| Modification | Effect on Activity |

|---|---|

| Addition of halogen atoms (e.g., fluorine) | Increased antibacterial potency |

| Variations in the carboxylic acid group | Altered solubility and bioactivity |

| Acetyl group positioning | Significant impact on enzyme binding affinity |

These modifications can enhance or diminish the compound's biological activity, guiding future drug design efforts.

Case Studies

- Antibacterial Activity in Animal Models : A study demonstrated that this compound significantly reduced bacterial load in infected mice compared to controls . This highlights its potential therapeutic application in treating bacterial infections.

- HIV Replication Inhibition : In vitro studies showed that the compound inhibited HIV replication in human peripheral blood mononuclear cells (PBMCs), demonstrating a selective index indicating low toxicity to host cells .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, and how do reaction conditions influence yield?

- Methodology : The compound is typically synthesized via cyclocondensation of substituted anilines with β-keto esters. For example, microwave-assisted synthesis (70–80°C, 24–72 h) in ethanolic NaHCO₃ promotes efficient cyclization and reduces reaction times compared to conventional heating . Substituent introduction (e.g., acetyl groups at position 6) often occurs through nucleophilic substitution or Friedel-Crafts acylation. Ethyl ester intermediates (e.g., ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate) are common precursors, hydrolyzed under alkaline conditions to yield the carboxylic acid .

- Critical Parameters : Optimal yields (>75%) require precise control of pH (8–10) and temperature (70–80°C). Excess acetylating agents may lead to over-substitution at positions 5 or 8, reducing purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H NMR : Diagnostic signals include a deshielded proton at position 2 (δ 8.5–9.0 ppm) and acetyl group protons (δ 2.1–2.5 ppm). Coupling constants (J = 7–8 Hz) confirm quinoline ring conformation .

- HPLC : Reverse-phase C18 columns with acetonitrile/water (60:40) mobile phases resolve impurities (<2%) in synthetic batches .

- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 260–265, with fragmentation patterns confirming acetyl and carboxylic acid groups .

Advanced Research Questions

Q. How do structural modifications at positions 6 and 7 alter antibacterial activity, and what mechanistic insights explain these effects?

- Methodology :

- Position 6 : Acetyl groups enhance lipophilicity, improving penetration into Gram-negative bacterial membranes. However, bulkier substituents (e.g., iodo at position 6) reduce activity due to steric hindrance with DNA gyrase binding .

- Position 7 : Piperazinyl or aminoethylamino groups increase affinity for bacterial topoisomerase IV. For instance, 7-(3-aminopyrrolidin-1-yl) derivatives exhibit MIC values of ≤0.25 μg/mL against Staphylococcus aureus .

Q. What experimental strategies resolve contradictions in reported reactivity with amino acids?

- Methodology :

- Controlled Reactivity Studies : In ethanolic NaHCO₃ at 70°C, the carboxylic acid reacts with glycine to form N-(4-oxoquinolin-7-yl)-α-amino acids. Competing pathways (e.g., decarboxylation) are minimized by maintaining pH >9 .

- Kinetic Analysis : Pseudo-first-order kinetics (rate constant k = 1.2 × 10⁻³ s⁻¹) reveal that electron-withdrawing substituents at position 8 accelerate nucleophilic attack by amino acids .

Q. How can computational modeling optimize pharmacokinetic properties without compromising antibacterial efficacy?

- Methodology :

- QSAR Models : Hammett σ values for substituents correlate with logP and MIC data. For example, 6-acetyl derivatives (σ = +0.52) balance solubility (logP = 1.8) and membrane permeability .

- Docking Simulations : Acetyl groups at position 6 stabilize hydrogen bonds with DNA gyrase (binding energy ΔG = −9.2 kcal/mol), while bulkier groups disrupt interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.